Cetyl chloroformate
Overview
Description
Cetyl chloroformate, also known as hexadecyl chloroformate, is a colorless to yellowish liquid with a pungent odor. It is an organic compound with the molecular formula C₁₇H₃₃ClO₂. This compound is primarily used in the production of organic peroxides and is known for its reactivity, especially in the presence of water where it hydrolyzes .
Mechanism of Action
Target of Action
Cetyl chloroformate is a versatile intermediate used in various applications, particularly in the production of organic peroxides . The primary targets of this compound are organic compounds that can react with it to form more complex structures.
Mode of Action
This compound interacts with its targets through a process known as hydrolysis . This is a chemical reaction in which a compound reacts with water, causing the compound to break apart and form new compounds. In the case of this compound, it hydrolyses in the presence of water to form other compounds .
Biochemical Pathways
The hydrolysis of this compound affects various biochemical pathways. The exact pathways and their downstream effects depend on the specific reactions that take place. It’s important to note that the hydrolysis of this compound is a key step in these pathways, leading to the formation of new compounds that can have various effects .
Pharmacokinetics
Given its chemical properties and its hydrolysis in the presence of water , it can be inferred that these properties would significantly impact its bioavailability.
Result of Action
The molecular and cellular effects of this compound’s action depend on the specific reactions that it undergoes. By reacting with other compounds through hydrolysis, this compound can lead to the formation of new compounds with various properties .
Action Environment
The action, efficacy, and stability of this compound are influenced by environmental factors. For instance, the presence of water is crucial for its hydrolysis . Therefore, the environment in which this compound is used can significantly impact its action and effectiveness.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cetyl chloroformate can be synthesized through the reaction of cetyl alcohol (hexadecanol) with phosgene (carbonyl dichloride). The reaction typically occurs in the presence of a base, such as pyridine, to neutralize the hydrochloric acid formed during the process. The general reaction is as follows:
C16H33OH+COCl2→C16H33OCOCl+HCl
Industrial Production Methods: In industrial settings, this compound is produced in large quantities using continuous flow reactors to ensure efficient mixing and temperature control. The reaction conditions are carefully monitored to prevent the formation of unwanted by-products and to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions: Cetyl chloroformate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water, this compound hydrolyzes to form cetyl alcohol and carbon dioxide.
Reaction with Amines: It reacts with amines to form carbamates.
Reaction with Alcohols: It reacts with alcohols to form carbonate esters.
Reaction with Carboxylic Acids: It reacts with carboxylic acids to form mixed anhydrides.
Common Reagents and Conditions:
Hydrolysis: Water or aqueous solutions.
Amines: Primary or secondary amines, typically in the presence of a base to absorb the hydrochloric acid formed.
Alcohols: Various alcohols, often with a base to neutralize the acid.
Carboxylic Acids: Carboxylic acids in the presence of a base.
Major Products Formed:
Hydrolysis: Cetyl alcohol and carbon dioxide.
Reaction with Amines: Cetyl carbamates.
Reaction with Alcohols: Cetyl carbonate esters.
Reaction with Carboxylic Acids: Mixed anhydrides .
Scientific Research Applications
Cetyl chloroformate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of esters and carbamates.
Biology: It is employed in the modification of biomolecules, such as proteins and peptides, to introduce protective groups or to facilitate purification.
Medicine: this compound is used in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.
Industry: It is utilized in the production of organic peroxides, which are important initiators in polymerization reactions .
Comparison with Similar Compounds
Cetyl chloroformate can be compared with other chloroformates such as:
- Methyl chloroformate
- Ethyl chloroformate
- Propyl chloroformate
- Benzyl chloroformate
Uniqueness:
- This compound has a longer alkyl chain compared to methyl, ethyl, and propyl chloroformates, which affects its solubility and reactivity.
- Benzyl chloroformate contains an aromatic ring, making it more stable and less reactive compared to this compound.
- The longer alkyl chain in this compound provides it with unique properties, such as higher boiling point and different solubility characteristics .
Properties
IUPAC Name |
hexadecyl carbonochloridate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H33ClO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-20-17(18)19/h2-16H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOQUWXSARQBQCW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCCCCCOC(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H33ClO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID9067194 | |
Record name | Carbonochloridic acid, hexadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
304.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26272-90-2 | |
Record name | Hexadecyl carbonochloridate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=26272-90-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Cetyl chloroformate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0026272902 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Cetyl chloroformate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=137911 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
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Record name | Carbonochloridic acid, hexadecyl ester | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | Carbonochloridic acid, hexadecyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID9067194 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Hexadecyl chloroformate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.043.238 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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Record name | CETYL CHLOROFORMATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WRC65MY1ID | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Synthesis routes and methods
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